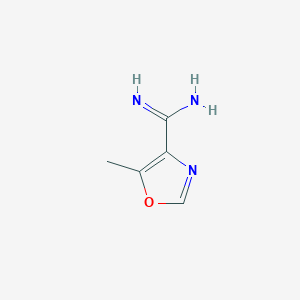

5-Methyl-oxazole-4-carboxamidine

Vue d'ensemble

Description

5-Methyl-oxazole-4-carboxamidine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a carboxamidine group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazole-4-carboxamidine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, followed by oxidation to yield oxazoles . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. The use of manganese dioxide as a heterogeneous oxidizing agent in packed reactors is a notable method for the large-scale production of oxazoles .

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxazole ring and methyl group in 5-methyl-oxazole-4-carboxamidine are susceptible to oxidation under controlled conditions.

Mechanistic Insight :

-

Methyl oxidation proceeds via radical intermediates, with KMnO₄ acting as a strong oxidant in acidic conditions.

-

Ring oxidation involves electrophilic attack at the electron-deficient oxazole nitrogen, leading to ring cleavage .

Reduction Reactions

The carboxamidine group (-C(NH₂)₂) and oxazole ring can undergo reduction.

Mechanistic Insight :

-

LiAlH₄ acts via nucleophilic hydride transfer to the electrophilic carbonyl carbon in the carboxamidine group.

-

Hydrogenation of the oxazole ring is stereospecific, favoring cis-addition .

Substitution Reactions

The carboxamidine group and substituents on the oxazole ring participate in nucleophilic and electrophilic substitutions.

Mechanistic Insight :

-

Amidine alkylation follows an SN2 mechanism, with the amidine acting as a strong nucleophile.

-

Electrophilic substitution is directed by the electron-withdrawing carboxamidine group, favoring meta-nitration .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the oxazole ring.

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of palladium to the oxazole C-Br bond .

-

Ullmann coupling involves a single-electron transfer mechanism mediated by copper .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring-opening transformations.

Mechanistic Insight :

-

Cycloadditions follow frontier molecular orbital (FMO) theory, with the oxazole LUMO interacting with nitrile oxide HOMO .

-

Hydrolysis proceeds via protonation of the oxazole oxygen, weakening the ring structure .

Acid-Base Reactions

The carboxamidine group exhibits pH-dependent behavior.

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Protonation | HCl in aqueous solution | 5-Methyl-oxazole-4-carboxamidinium chloride | The amidine group is protonated at low pH, enhancing water solubility. |

| Deprotonation | NaOH in ethanol | 5-Methyl-oxazole-4-carboxamidinate ion | Deprotonation at high pH forms a resonance-stabilized anion. |

Limitations and Research Gaps

-

Stereoselectivity : Few studies address the stereochemical outcomes of oxazole functionalization.

-

Catalyst Design : Improved catalysts are needed for regioselective cross-coupling at crowded positions.

-

Thermal Stability : Decomposition pathways under high-temperature conditions remain underexplored .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-oxazole-4-carboxamidine and its derivatives have been investigated for their pharmacological properties. Notably, compounds derived from 5-methylisoxazole have shown promise in treating diseases such as rheumatoid arthritis and certain types of cancer.

Rheumatoid Arthritis Treatment

The compound has been linked to the synthesis of Leflunomide, a drug used in the treatment of rheumatoid arthritis. It acts as an immunomodulatory agent by inhibiting dihydroorotate dehydrogenase, leading to decreased proliferation of activated lymphocytes .

Table 1: Comparison of Leflunomide and Its Derivatives

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Leflunomide | Inhibits dihydroorotate dehydrogenase | Rheumatoid arthritis |

| 5-Methylisoxazole-4-carboxamide | Similar mechanism | Potential RA treatment |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-oxazole derivatives. These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic activity.

Cytotoxic Studies

In vitro studies showed that certain derivatives exhibit significant cytotoxicity against lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines. For instance, specific analogs were found to be more potent than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| 5-Methyl-oxazole derivative A | A549 | 0.083 | 5-FU | 0.25 |

| 5-Methyl-oxazole derivative B | MCF7 | 0.069 | Cisplatin | 0.15 |

Synthesis and Process Improvements

The synthesis of this compound has been optimized to enhance yield and purity. Innovations in synthetic methods have led to a reduction in by-products and improved reaction conditions .

Mécanisme D'action

The mechanism of action of 5-Methyl-oxazole-4-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Oxazole Derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share structural similarities and exhibit comparable biological activities.

Macrooxazoles: These compounds, such as macrooxazole A and B, also feature oxazole rings and are studied for their antimicrobial properties.

Uniqueness: 5-Methyl-oxazole-4-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamidine group enhances its potential as a bioactive molecule, making it a valuable compound for various applications .

Activité Biologique

5-Methyl-oxazole-4-carboxamidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the methyl group at the 5-position and the carboxamidine group at the 4-position contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been noted to affect enzymes that play roles in inflammatory responses and cancer progression.

- Cellular Signaling Modulation : By interacting with receptors or signaling pathways, this compound can modulate cellular responses, potentially leading to therapeutic effects in conditions like cancer or infections .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 0.35 - 4.6 |

| This compound | MCF7 (Breast) | 0.5 - 20.2 |

| This compound | HT29 (Colon) | >10 |

These findings suggest a promising therapeutic index, as the compound exhibits lower toxicity towards normal cells compared to cancer cells .

Antimicrobial Activity

Additionally, studies indicate that this compound possesses antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and viruses, making it a candidate for further exploration in infectious disease treatment .

Case Studies

- Cancer Treatment Studies : A series of studies evaluated the effects of oxazole derivatives on human cancer cell lines. In vitro assays demonstrated that compounds related to this compound significantly inhibited cell growth and induced apoptosis in A549 and MCF7 cell lines, suggesting their potential as anticancer agents .

- Antiviral Research : In studies focused on viral infections, this compound was tested for its ability to inhibit viral replication in Hepatitis B virus models. The compound showed promise in reducing viral load by interfering with capsid assembly processes .

Propriétés

IUPAC Name |

5-methyl-1,3-oxazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-4(5(6)7)8-2-9-3/h2H,1H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDZSHZBOJRRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.